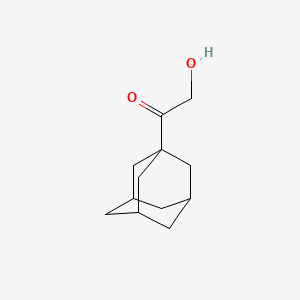

Ketone, 3-adamantyl hydroxymethyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ketone, 3-adamantyl hydroxymethyl” is a compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol. It belongs to the class of adamantane derivatives, which are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “Ketone, 3-adamantyl hydroxymethyl”, often involves carbocation or radical intermediates that have unique stability and reactivity . These compounds can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes . Another method involves the chemoselective reduction of corresponding β-keto esters, with concomitant hydroxy ester hydrolysis .Molecular Structure Analysis

Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The structure of these compounds, including “Ketone, 3-adamantyl hydroxymethyl”, is characterized by a unique cage-like configuration .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For instance, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane results in 1-acetyladamantane .Physical And Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties due to their cage-like structure . For instance, the rate of addition by the adamantyl radical was found to be approximately two orders of magnitude faster than the cyclohexyl radical .作用机制

The mechanism of action of “Ketone, 3-adamantyl hydroxymethyl” and similar compounds often involves a complex series of cationic 1,2 bond migrations and hydride shifts . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .

未来方向

The future of adamantane chemistry lies in the development of novel methods for the synthesis of unsaturated adamantane derivatives and the creation of new materials based on natural and synthetic nanodiamonds . Recent advances in the area of selective C–H functionalization are also expected to provide insights that can be applied to the C–H functionalization of other substrate classes .

属性

CAS 编号 |

33705-31-6 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

1-(1-adamantyl)-2-hydroxyethanone |

InChI |

InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2 |

InChI 键 |

DJSXPNOHKQWGIH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

其他 CAS 编号 |

33705-31-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)

![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)